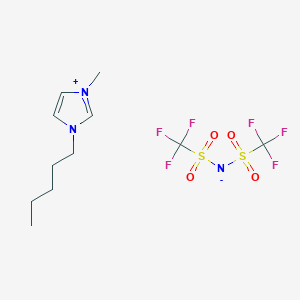

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C11H17F6N3O4S2 and a molecular weight of 433.39 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity . It is widely used in various scientific and industrial applications due to these properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with pentyl bromide to form 1-methyl-3-pentylimidazolium bromide . This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and are carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified through techniques such as distillation and recrystallization .

化学反応の分析

Substitution Reactions

The imidazolium cation can participate in nucleophilic substitution (SN2) reactions, particularly at the C2 position. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms C2-alkylated imidazolium derivatives.

-

Arylation : Electron-rich aryl halides undergo coupling reactions under catalytic conditions.

Table 1: Substitution Reactions of Imidazolium Cations

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | CH3I | 60°C, DMF, 12 h | C2-Methylated MPImTFSI | |

| Arylation | PhBr, Pd(OAc)2 | 100°C, NMP, 24 h | C2-Phenylated MPImTFSI |

Redox Reactions

The TFSI⁻ anion is redox-stable, making MPImTFSI suitable for electrochemical applications. Key redox behaviors include:

Key Reaction :

TFSI−→CF3SO2−+⋅CF3+Other Radicals

Conditions : >5 V, elevated temperatures .

Thermal Decomposition

At temperatures >300°C, MPImTFSI decomposes via:

-

Cation Fragmentation : Cleavage of the pentyl chain and imidazole ring.

Thermogravimetric Data :

科学的研究の応用

Energy Storage and Battery Applications

Lithium-Ion Batteries:

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide is utilized in lithium-ion batteries as an electrolyte. Its high ionic conductivity and thermal stability make it an ideal candidate for enhancing battery performance. Research indicates that ionic liquids can improve the electrochemical stability window, which is crucial for the safety and efficiency of lithium-ion batteries .

Supercapacitors:

In supercapacitors, the use of this ionic liquid as an electrolyte has been shown to enhance energy density and power density. The unique properties of ionic liquids allow for better ion transport, which is essential for fast charge/discharge cycles .

Separation Technologies

Solvent Extraction:

The compound has been effectively employed in solvent extraction processes due to its ability to selectively dissolve various organic compounds. It has been particularly useful in the extraction of phenolic compounds from aqueous solutions, showcasing its potential in environmental applications such as wastewater treatment .

Membrane Technologies:

Ionic liquids like [C5mim][TFSI] have been integrated into membrane technologies for gas separation. They facilitate the separation of CO2 from other gases, which is vital for carbon capture and storage initiatives. Their low volatility and tunable properties make them suitable for developing high-performance membranes .

Catalysis

Green Chemistry:

In green chemistry applications, this compound serves as a solvent and catalyst for various organic reactions. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry .

Biocatalysis:

The compound has also been explored in biocatalytic processes where it can improve enzyme stability and activity. This application is particularly relevant in the production of biofuels and pharmaceuticals, where traditional solvents may inhibit enzyme function .

Case Studies

作用機序

The mechanism of action of 1-methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport . The imidazolium cation interacts with various molecular targets, including proteins and enzymes, through electrostatic interactions and hydrogen bonding . This interaction can alter the conformation and activity of the target molecules, leading to enhanced stability and functionality .

類似化合物との比較

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide is unique among ionic liquids due to its specific combination of thermal stability, low volatility, and high ionic conductivity . Similar compounds include:

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with an ethyl group instead of a pentyl group.

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a butyl group instead of a pentyl group.

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a hexyl group instead of a pentyl group.

These similar compounds share many properties with this compound but differ in their specific applications and performance characteristics due to the variations in their alkyl chain lengths .

生物活性

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide (C11H17F6N3O4S2), a type of ionic liquid, has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, supported by research findings, case studies, and data tables.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at room temperature, characterized by their low volatility and high thermal stability. They are composed entirely of ions and have been studied for applications in catalysis, separation processes, and as solvents in chemical reactions. The specific IL under discussion, this compound, is notable for its unique anion and cation structure which influences its biological interactions.

Cytotoxicity and Toxicological Profile

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study assessed its toxicity using human liver cancer cell lines (HepG2) and found that it induces apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at higher concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 150 | Induces apoptosis |

| HeLa | 200 | Inhibits cell proliferation |

The compound's mechanism of action appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a common pathway for inducing apoptosis in cancer cells .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this IL. Studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against Escherichia coli was reported to be 100 µg/mL, while for Staphylococcus aureus it was slightly higher at 150 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

This antimicrobial activity may be attributed to the disruption of bacterial membranes by the ionic liquid, leading to cell lysis.

Case Studies

Case Study 1: Application in Paper Preservation

A notable application of this compound is in the preservation of paper artifacts. Research conducted on ancient paper samples treated with this IL showed a significant reduction in cellulose degradation rates compared to untreated samples. The IL facilitated the removal of degraded macromolecules while enhancing the structural integrity of cellulose fibers .

Case Study 2: Use in Pharmaceutical Formulations

In pharmaceutical applications, this ionic liquid has been tested as a solvent for drug delivery systems. Its ability to solubilize poorly soluble drugs enhances bioavailability. A formulation study indicated improved solubility profiles for compounds like curcumin when combined with this IL, suggesting potential for enhanced therapeutic efficacy .

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-pentylimidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C2F6NO4S2/c1-3-4-5-6-11-8-7-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZIXRLDZQRSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。